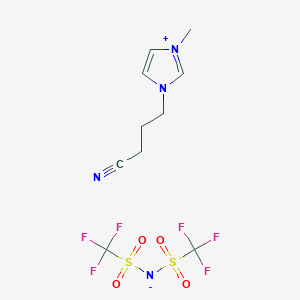

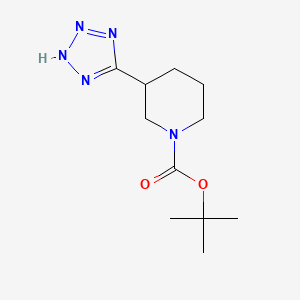

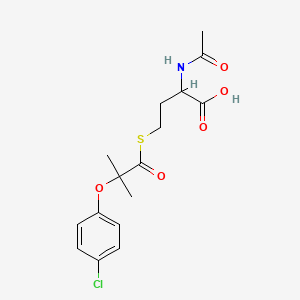

![molecular formula C10H6ClN3 B1625177 4-氯-1H-咪唑并[4,5-c]喹啉 CAS No. 132206-92-9](/img/structure/B1625177.png)

4-氯-1H-咪唑并[4,5-c]喹啉

描述

4-Chloro-1H-imidazo[4,5-c]quinoline is a chemical product that has been used as a photosynthetic activator in weed science and pest control . It has been shown to significantly increase the growth rate of wheat, soybean, and oilseed crops .

Synthesis Analysis

A series of imidazo[4,5-c]quinoline derivatives was synthesized with 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, 6-bromo-4-chloro-3-nitroquinoline as intermediate and Suzuki reaction and closure of the imidazolinone ring with triphosgene as key steps .Molecular Structure Analysis

The molecular structure of 4-chloro-1H-imidazo[4,5-c]quinoline consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 .Chemical Reactions Analysis

In the synthesis of imidazo[4,5-c]quinoline derivatives, an iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions . This process affords a variety of imidazo[1,5-a]quinolines with moderate to good yields .Physical And Chemical Properties Analysis

4-Chloro-1H-imidazo[4,5-c]quinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 259.74 . It is highly soluble in water and other polar solvents .科学研究应用

合成和化学反应性

- 新型含氮五环化合物:Dianat 等人 (2015) 证明了在多组分反应中使用 2-氯-3-甲酰喹啉,导致咪唑并[4,5-c]喹啉衍生物的合成。该过程涉及乌尔曼型偶联用于分子内 C-N 键的形成,突出了创建复杂含氮结构的方法 (Dianat et al., 2015).

- 杂环[4,5-c]喹啉合成:Khodair 等人 (1999) 探索了使用 4-氯-2-甲基-3-硝基喹啉作为前体的取代喹啉和杂环[x,y-c]喹啉的合成。该研究展示了硝基团在环化过程中形成咪唑并[4,5-c]喹啉衍生物的多功能性 (Khodair et al., 1999).

生物活性与应用

- PI3K/PKB 通路调节:Stauffer 等人 (2008) 将咪唑并[4,5-c]喹啉衍生物确定为磷脂酰肌醇 3-激酶 (PI3K)/蛋白激酶 B (PKB) 通路的有效调节剂,成为靶向特定细胞信号通路的潜在临床开发候选物 (Stauffer et al., 2008).

- 咪唑并[4,5-c]喹啉衍生物作为 PI3K/mTOR 抑制剂:Yanjie 等人 (2017) 合成了一系列咪唑并[4,5-c]喹啉衍生物,显示出作为双重 PI3K/mTOR 抑制剂的有趣特征,这对癌症研究和治疗至关重要。这证明了这些化合物在开发新的治疗剂中的潜力 (Yanjie et al., 2017).

材料科学与催化

- 用于合成的可磁性回收催化剂:Mouradzadegun 等人 (2015) 报告了使用氨基磺酸功能化的 γ-Fe2O3 纳米粒子合成 N-稠合咪唑-喹啉共轭物。这种在无溶剂条件下的催化方法强调了咪唑并[4,5-c]喹啉骨架在促进环保和高效化学转化中的作用 (Mouradzadegun et al., 2015).

光催化和磁性

- 超分子结构和性质:Li 等人 (2020) 使用喹啉-咪唑-单酰胺配体合成了八钼酸盐配合物,揭示了这些配合物的电化学、光催化和磁性。该研究强调了咪唑并[4,5-c]喹啉衍生物在设计具有特定功能性质的材料中的用途 (Li et al., 2020).

安全和危害

未来方向

The structural requirements for allosteric enhancement at the A3AR were distinct from the requirements to inhibit equilibrium binding . Thus, future research could focus on preparing allosteric enhancers of the human A3AR that have an improved allosteric effect in comparison to the inhibition of equilibrium binding at the orthosteric site .

属性

IUPAC Name |

4-chloro-3H-imidazo[4,5-c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKUAAUCZDOPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467495 | |

| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1H-imidazo[4,5-c]quinoline | |

CAS RN |

132206-92-9 | |

| Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

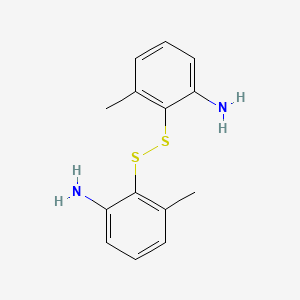

![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1625100.png)

![Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde](/img/structure/B1625117.png)